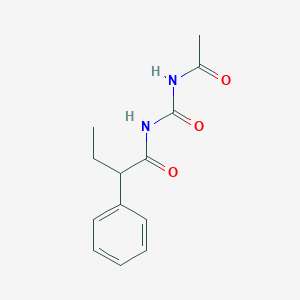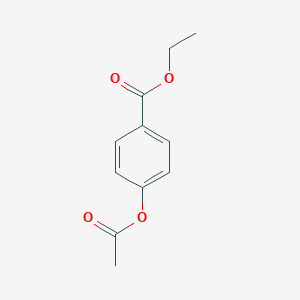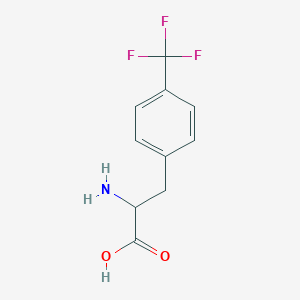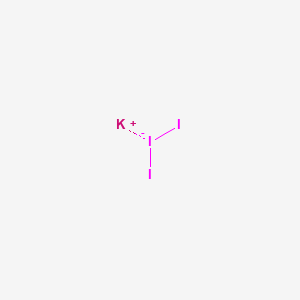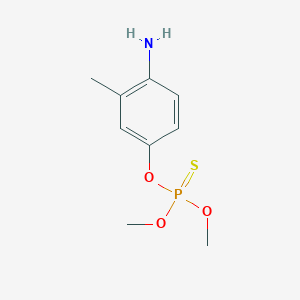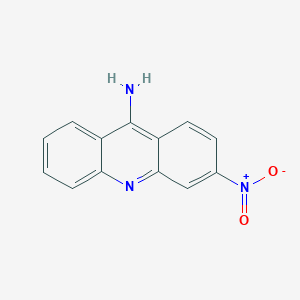
Acridine, 9-amino-3-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acridine, 9-amino-3-nitro-, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. It is a yellow crystalline solid that is soluble in organic solvents and has a melting point of 223-225°C. Acridine, 9-amino-3-nitro-, is a derivative of acridine and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of acridine, 9-amino-3-nitro-, varies depending on its application. As a fluorescent probe, it intercalates into the DNA and RNA helix, causing a shift in the absorption and emission spectra. As a photosensitizer, it generates singlet oxygen upon light activation, which leads to cell death in cancer cells. As an antimicrobial agent, it disrupts the cell membrane and inhibits DNA replication and protein synthesis. As an anti-cancer agent, it induces apoptosis and inhibits cell proliferation.
Zukünftige Richtungen
There are several future directions for acridine, 9-amino-3-nitro-, in scientific research. It has the potential to be used as a diagnostic tool for cancer and infectious diseases. It could also be explored for its potential as a therapeutic agent for cancer and antimicrobial infections. Additionally, further studies could be conducted to elucidate its mechanism of action and potential side effects.
Conclusion
Acridine, 9-amino-3-nitro-, is a heterocyclic organic compound that has been widely used in scientific research due to its unique properties. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Acridine, 9-amino-3-nitro-, has the potential to be used in various applications, including as a fluorescent probe, photosensitizer, antimicrobial agent, and anti-cancer agent. Further studies are needed to fully understand its potential and limitations in scientific research.
Biochemische Und Physiologische Effekte
Acridine, 9-amino-3-nitro-, has been found to have various biochemical and physiological effects. It has been shown to cause DNA damage and inhibit DNA repair mechanisms. It has also been found to induce oxidative stress and cause lipid peroxidation. In addition, it has been shown to affect the mitochondrial membrane potential and cause mitochondrial dysfunction.
Vorteile Und Einschränkungen Für Laborexperimente
Acridine, 9-amino-3-nitro-, has several advantages for lab experiments, including its fluorescent properties, antimicrobial activity, and potential as an anti-cancer agent. However, it also has limitations, including its potential cytotoxicity, limited solubility in aqueous solutions, and potential for non-specific binding.
Synthesemethoden
Acridine, 9-amino-3-nitro-, can be synthesized using various methods, including the nitration of acridine followed by reduction of the nitro group. Another method involves the reaction of 9-chloroacridine with nitrous acid to obtain 9-nitroacridine, which is then reduced to acridine, 9-amino-3-nitro-. The synthesis method employed depends on the desired yield, purity, and properties of the compound.
Wissenschaftliche Forschungsanwendungen
Acridine, 9-amino-3-nitro-, has been used in scientific research for various applications. It has been used as a fluorescent probe for DNA and RNA due to its ability to intercalate into nucleic acids. It has also been used as a photosensitizer for photodynamic therapy in cancer treatment. Acridine, 9-amino-3-nitro-, has been studied for its antimicrobial properties and has been found to be effective against various bacteria and fungi. Additionally, it has been explored for its potential as an anti-cancer agent and has shown promising results in vitro.
Eigenschaften
CAS-Nummer |
14252-03-0 |
|---|---|
Produktname |
Acridine, 9-amino-3-nitro- |
Molekularformel |
C13H9N3O2 |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
3-nitroacridin-9-amine |
InChI |
InChI=1S/C13H9N3O2/c14-13-9-3-1-2-4-11(9)15-12-7-8(16(17)18)5-6-10(12)13/h1-7H,(H2,14,15) |
InChI-Schlüssel |
RFGXJQLQGRJKMD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=C3C=CC(=CC3=N2)[N+](=O)[O-])N |
Andere CAS-Nummern |
14252-03-0 |
Synonyme |
3-Nitroacridin-9-amine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




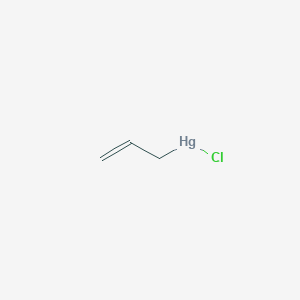
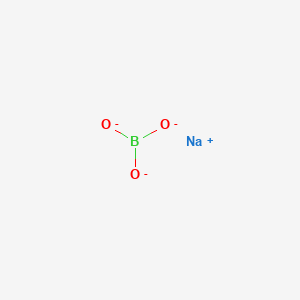
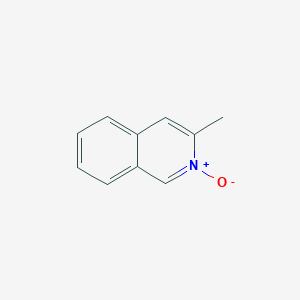
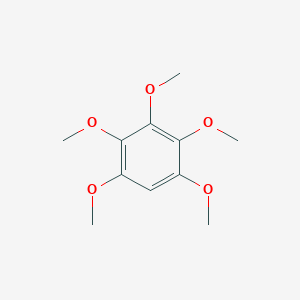
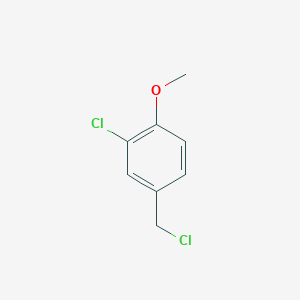
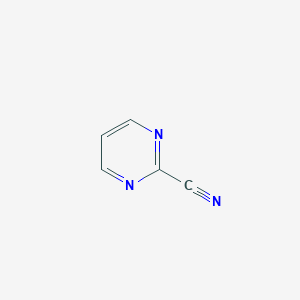
![4-Methylthieno[2,3-b]pyridine](/img/structure/B83488.png)
